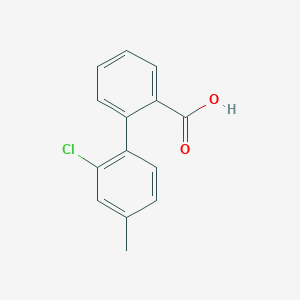

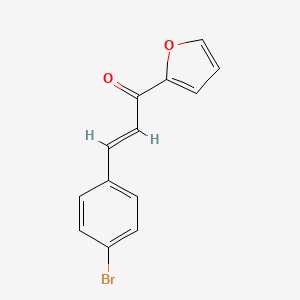

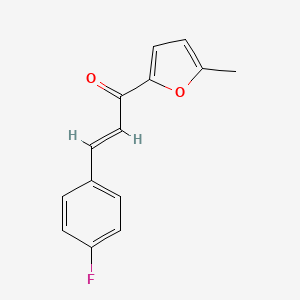

![molecular formula C8H8N2O3 B6328563 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 76884-55-4](/img/structure/B6328563.png)

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Vue d'ensemble

Description

“4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 .

Synthesis Analysis

The synthesis of this compound can be achieved from methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h2,4,9H,1,3H2,(H,12,13) and the InChI key is GMFQQFITMSUCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a pale yellow solid . The exact melting point is not available .Applications De Recherche Scientifique

Antiviral Properties

The pyrrolopyrimidine scaffold of this compound suggests potential antiviral activity. Researchers have investigated its inhibitory effects against viral enzymes, such as HIV-1 protease. Further studies are needed to elucidate its mechanism of action and optimize its antiviral potential .

Antimalarial Activity

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids have demonstrated antimalarial properties. While specific data on this compound’s antimalarial activity are limited, its structural similarity to other bioactive pyrrolopyrimidines warrants exploration in this context .

β3-Adrenergic Receptor Agonism

A related derivative, vibegron , is a β3-adrenergic receptor agonist currently in clinical development. The compound’s interaction with this receptor may have implications for treating conditions such as overactive bladder .

Chemical Biology and Medicinal Chemistry

The successful application of pyrimidine derivatives in various chemical and biological contexts underscores their utility. Researchers have explored pyrimidines for drug discovery, enzyme inhibition, and receptor modulation. This compound’s unique structure may contribute to novel drug design .

Synthetic Methodology

The synthesis of pyrrolopyrimidines, including this compound, has inspired the development of diverse synthetic approaches. Researchers have explored efficient routes to access these scaffolds, enabling further exploration of their biological activities .

Computational Studies

Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological targets. Researchers use computational tools to predict binding affinities, pharmacokinetics, and toxicity profiles, aiding drug development efforts .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is thrombin , a serine protease that plays a crucial role in blood clotting .

Mode of Action

This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen into fibrin, the protein that forms blood clots .

Biochemical Pathways

By inhibiting thrombin, this compound affects the coagulation cascade , a series of reactions that lead to the formation of a blood clot . The inhibition of thrombin prevents the formation of fibrin, thereby preventing clot formation .

Result of Action

The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .

Propriétés

IUPAC Name |

4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRTVAGIGIAARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(C(=O)N2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)